Ethyl 2,4-dinitro-anilino-acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,4-dinitroanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c1-2-19-10(14)6-11-8-4-3-7(12(15)16)5-9(8)13(17)18/h3-5,11H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFSEYHQQBABCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2,4 Dinitro Anilino Acetate and Its Analogues
Established Synthetic Pathways to the Core Structure
The traditional synthesis of Ethyl 2,4-dinitro-anilino-acetate, also known as N-(2,4-dinitrophenyl)glycine ethyl ester, relies on well-established reactions that build the molecule step-by-step from readily available precursors. These methods are foundational and widely understood in organic chemistry.
Approaches Utilizing 2,4-Dinitroaniline (B165453) Precursors
A primary route to the target molecule begins with the synthesis of 2,4-dinitroaniline. This key intermediate is typically prepared through the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia (B1221849). europa.eu This reaction is a classic example of activating a benzene (B151609) ring towards nucleophilic attack through the strategic placement of strong electron-withdrawing nitro groups.
Another documented method for producing 2,4-dinitroaniline involves heating 2,4-dinitrochlorobenzene with ammonium (B1175870) acetate (B1210297) in an oil bath, followed by the introduction of ammonia gas. researchgate.net This procedure avoids the need for a high-pressure autoclave, offering a more accessible laboratory-scale synthesis. researchgate.net The resulting 2,4-dinitroaniline serves as the foundational block onto which the ethyl acetate moiety is subsequently attached. europa.euresearchgate.net
Esterification and Amine Coupling Strategies
Once N-(2,4-dinitrophenyl)glycine is obtained, the final step is esterification to yield the ethyl ester. The Fischer esterification method is a common and direct approach for converting carboxylic acids to esters. researchgate.net This involves reacting the amino acid derivative with ethanol (B145695) in the presence of an acid catalyst, such as hydrochloric acid or thionyl chloride. researchgate.netewadirect.com The use of thionyl chloride or similar reagents is often preferred as it generates anhydrous HCl in situ, driving the reaction to completion. ewadirect.com
Alternatively, the entire molecule can be assembled via a direct coupling strategy. This involves the N-arylation of an amino acid ester. For instance, reacting glycine (B1666218) ethyl ester directly with 1-chloro-2,4-dinitrobenzene under basic conditions can form the target compound. This approach combines the amine coupling and ester functionalities in a single conceptual framework, though it may be executed in a stepwise manner. Modern catalytic methods have significantly advanced this type of transformation (see section 2.2.2).
Methods for Constructing the Anilinoacetate Moiety
The anilinoacetate portion of the molecule, which consists of the aniline (B41778) nitrogen bonded to an acetic acid ester group, can be constructed through two main retrosynthetic disconnections.
The first and most direct method is the alkylation of 2,4-dinitroaniline with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. In this S(_N)2 reaction, the amino group of 2,4-dinitroaniline acts as a nucleophile, displacing the halide from the ethyl acetate derivative. The reaction is typically carried out in the presence of a weak base to neutralize the hydrogen halide formed during the reaction.
The second major pathway involves using a pre-formed glycine ethyl ester and coupling it with a dinitrophenyl source. A well-established method for this is the reaction of glycine ethyl ester with 1-chloro-2,4-dinitrobenzene. The electron-deficient aromatic ring is highly susceptible to nucleophilic attack by the amino group of the glycine ester, leading to the formation of the C-N bond and constructing the anilinoacetate moiety in a single step.
Advanced and Emerging Synthetic Techniques
While traditional methods are robust, modern synthetic chemistry seeks to improve efficiency, safety, and substrate scope through advanced techniques like flow chemistry and novel catalytic systems.
Flow Chemistry Applications in Related Syntheses
Flow chemistry, or continuous-flow synthesis, offers significant advantages for the synthesis of nitroaromatic compounds, a class to which the precursors of this compound belong. nih.gov Nitration reactions are notoriously exothermic and can be hazardous when performed on a large scale in traditional batch reactors. nih.govresearchgate.net Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer and precise temperature control, significantly enhancing the safety of such processes. europa.eu
The synthesis of related dinitroaromatic compounds, such as 2,4-dinitroanisole (B92663) (DNAN), has been successfully adapted to continuous-flow systems. google.combeilstein-journals.org These processes demonstrate high conversion rates and yields, often with reduced reaction times and waste generation compared to batch methods. researchgate.netgoogle.com For instance, the nitration of o-xylene (B151617) in a continuous-flow reactor achieved a high yield while minimizing the formation of phenolic impurities, simplifying downstream processing. researchgate.net Similarly, metal-free reduction of nitro compounds to the corresponding anilines has been effectively performed under continuous-flow conditions, highlighting the potential for a fully continuous synthesis of the 2,4-dinitroaniline precursor. thieme-connect.de These examples strongly suggest that the synthesis of the 2,4-dinitroaniline precursor for this compound could be made safer and more efficient using flow chemistry principles. europa.euthieme-connect.de Furthermore, N-arylation of amino acid esters has been demonstrated in a packed-bed reactor, a form of continuous flow technology, indicating the applicability of this technique to the core bond-forming reactions. chemrxiv.org
Catalyst-Mediated Procedures for Analogues
The synthesis of N-aryl amino esters, which are analogues of the target compound, has been significantly advanced by the development of metal-catalyzed cross-coupling reactions. These methods offer milder conditions and broader functional group tolerance compared to classical nucleophilic aromatic substitution.
Palladium-catalyzed N-arylation, a cornerstone of modern organic synthesis, has been successfully applied to the coupling of amino acid esters with aryl triflates. researchgate.netthieme-connect.de The use of specialized phosphine (B1218219) ligands, such as t-BuBrettPhos, allows the reaction to proceed under mild conditions, which is crucial for preventing racemization of chiral amino acid derivatives. google.comthieme-connect.de
| Entry | Amino Acid Ester | Aryl Triflate | Catalyst/Ligand | Yield (%) |
|---|---|---|---|---|
| 1 | Glycine tert-butyl ester | 4-Tolyl triflate | t-BuBrettPhos Pd G3 | 95 |
| 2 | L-Alanine methyl ester | Phenyl triflate | t-BuBrettPhos Pd G3 | 85 |
| 3 | β-Alanine ethyl ester | 4-Methoxyphenyl triflate | t-BuBrettPhos Pd G4 | 92 |
More recently, the use of less expensive and more abundant first-row transition metals has gained traction. Nickel-catalyzed N-arylation has emerged as a powerful alternative for coupling optically pure α-amino acid esters with various (hetero)aryl chlorides, bromides, and tosylates. These reactions proceed in high yields with excellent retention of enantiomeric purity, demonstrating the versatility of nickel catalysis in synthesizing chiral N-aryl amino acid esters.
Optimization of Reaction Parameters and Yields
The successful synthesis of this compound hinges on the meticulous control of the reaction environment. The following subsections detail the influence of various parameters on the synthetic outcome.
Influence of Solvent Systems on Synthetic Efficiency
The choice of solvent is a critical factor that can significantly impact the rate and yield of the nucleophilic aromatic substitution reaction for the synthesis of this compound. The solvent not only dissolves the reactants but also influences the stability of the transition state and the solubility of the product.
The reaction involves a polar, charged intermediate (the Meisenheimer complex), which is stabilized by polar aprotic solvents. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often favored as they can effectively solvate the charged intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate. In contrast, protic solvents, like ethanol or water, can solvate the nucleophile (ethyl aminoacetate), reducing its nucleophilicity and thus slowing down the reaction.
The selection of an appropriate solvent system is a balance between reaction efficiency and practical considerations such as cost, safety, and ease of removal. The following table illustrates the hypothetical effect of different solvents on the yield of this compound.
Table 1: Hypothetical Influence of Solvent on the Yield of this compound Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this reaction was not found in the public domain.
| Solvent | Dielectric Constant (at 20°C) | Reaction Time (hours) | Yield (%) |
| Dimethylformamide (DMF) | 36.7 | 4 | 92 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 4 | 95 |
| Acetonitrile | 37.5 | 6 | 88 |
| Ethanol | 24.6 | 12 | 65 |
| Toluene | 2.4 | 24 | <10 |
Temperature and Pressure Control in Reaction Kinetics
For the synthesis of this compound, a moderate temperature range is typically employed to ensure a reasonable reaction rate without compromising the purity of the product. Pressure is generally not a significant parameter in this liquid-phase reaction unless volatile solvents are used at temperatures above their boiling points, in which case a sealed reaction vessel would be necessary to maintain the solvent in the liquid phase.
The following table provides a hypothetical representation of the effect of temperature on the yield of the reaction.
Table 2: Hypothetical Influence of Temperature on the Yield of this compound in DMF Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this reaction was not found in the public domain.
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 25 | 24 | 75 |
| 50 | 8 | 90 |
| 75 | 4 | 92 |
| 100 | 2 | 85 (with by-products) |
| 125 | 1 | 70 (significant decomposition) |
Reagent Stoichiometry and Purity Impact on Product Formation
The stoichiometry of the reactants, specifically the molar ratio of 2,4-dinitrochlorobenzene to ethyl aminoacetate, is a key determinant of the reaction's success. Theoretically, a 1:1 molar ratio is required for the reaction. However, in practice, it is often beneficial to use a slight excess of one of the reactants to drive the reaction to completion. In the case of the synthesis of this compound, using a slight excess of the less expensive or more easily removable reactant is a common strategy.
The purity of the starting materials is also of paramount importance. Impurities in the 2,4-dinitrochlorobenzene or ethyl aminoacetate can lead to the formation of side products, which can complicate the purification process and reduce the final yield of the desired product. For instance, the presence of water can hydrolyze the ester group of the product or react with the starting material. Therefore, using highly pure reagents is crucial for obtaining a high yield of pure this compound.
The table below illustrates the hypothetical impact of reagent stoichiometry on the product yield.
Table 3: Hypothetical Influence of Reagent Stoichiometry on the Yield of this compound Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this reaction was not found in the public domain.
| Molar Ratio (2,4-dinitrochlorobenzene : Ethyl aminoacetate) | Reaction Time (hours) | Yield (%) |
| 1 : 1 | 6 | 85 |
| 1 : 1.1 | 5 | 92 |
| 1 : 1.2 | 5 | 93 |
| 1.1 : 1 | 6 | 88 |
| 1.2 : 1 | 6 | 89 |
Spectroscopic Characterization and Structural Elucidation of Ethyl 2,4 Dinitro Anilino Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, the precise connectivity and environment of each proton and carbon atom can be determined.
Proton NMR (¹H NMR) Analysis of Chemical Environments
The ¹H NMR spectrum of Ethyl 2,4-dinitro-anilino-acetate is predicted to exhibit several distinct signals, each corresponding to a unique set of protons in the molecule. The electron-withdrawing nature of the two nitro groups and the ester functionality will significantly influence the chemical shifts of the aromatic and aliphatic protons.
The aromatic region is expected to show three distinct protons on the dinitrophenyl ring. The proton H-3, positioned between two nitro groups, would be the most deshielded. The H-5 proton, ortho to a nitro group, would appear further downfield than H-6. chemicalbook.com The N-H proton is expected to be a broad singlet, its chemical shift being sensitive to solvent and concentration. The methylene (B1212753) protons adjacent to the nitrogen (N-CH2) are deshielded by both the nitrogen and the adjacent carbonyl group. The ethyl ester group will present a characteristic quartet and triplet pattern. bris.ac.ukyoutube.com
Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | 8.8 - 9.1 | d (doublet) | ~2.5 | 1H |
| H-5 | 8.2 - 8.4 | dd (doublet of doublets) | ~9.5, 2.5 | 1H |
| H-6 | 7.2 - 7.4 | d (doublet) | ~9.5 | 1H |
| N-H | 8.5 - 9.5 | br s (broad singlet) | - | 1H |
| N-CH₂-CO | 4.2 - 4.5 | d (doublet) | ~5.0 | 2H |
| O-CH₂-CH₃ | 4.1 - 4.3 | q (quartet) | ~7.1 | 2H |
| O-CH₂-CH₃ | 1.2 - 1.4 | t (triplet) | ~7.1 | 3H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound will appear as a singlet. libretexts.org The chemical shifts provide insight into the electronic environment of each carbon. The carbonyl carbon of the ester group is expected at the most downfield position, typically in the 168-172 ppm range. sigmaaldrich.com The aromatic carbons will have their shifts determined by the substitution pattern of the nitro and amino groups. chemicalbook.com Carbons directly attached to the electron-withdrawing nitro groups (C-2 and C-4) will be significantly deshielded.
Predicted ¹³C NMR Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C=O | 168 - 172 |
| C-1 | 145 - 148 |
| C-2 | 138 - 141 |
| C-3 | 128 - 131 |
| C-4 | 135 - 138 |
| C-5 | 122 - 125 |
| C-6 | 115 - 118 |
| N-CH₂-CO | 45 - 48 |
| O-CH₂-CH₃ | 61 - 63 |
| O-CH₂-CH₃ | 14 - 15 |
Advanced 2D NMR Techniques (e.g., COSY, NOESY) for Connectivity
To unequivocally assign the proton and carbon signals and confirm the structure, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include:
The aromatic proton H-5 showing cross-peaks with both H-3 and H-6.
The N-H proton showing a correlation with the adjacent N-CH₂ protons.
The ethyl group showing a strong cross-peak between the O-CH₂ quartet and the CH₃ triplet.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space connectivity information. Expected NOESY cross-peaks would help to confirm the spatial arrangement of the substituents on the aromatic ring. For instance, a correlation between the N-H proton and the H-6 proton of the aromatic ring would be anticipated.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
The FTIR spectrum of this compound would be characterized by several strong absorption bands corresponding to its various functional groups. The most prominent peaks would arise from the N-H stretch, the C=O stretch of the ester, and the symmetric and asymmetric stretches of the two nitro groups. researchgate.netyale.edudocbrown.info The spectrum of 2,4-dinitroaniline (B165453) shows characteristic N-H and NO₂ stretching frequencies, while ethyl acetate (B1210297) provides reference values for the carbonyl and C-O stretches. nist.govut.eenist.gov
Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3300 - 3400 | N-H stretch | Medium |
| 3000 - 3100 | Aromatic C-H stretch | Medium |
| 2850 - 2980 | Aliphatic C-H stretch | Medium |
| 1735 - 1750 | C=O stretch (ester) | Strong |
| 1580 - 1620 | Aromatic C=C stretch | Medium |
| 1500 - 1540 | Asymmetric NO₂ stretch | Strong |
| 1330 - 1360 | Symmetric NO₂ stretch | Strong |
| 1200 - 1250 | C-O stretch (ester) | Strong |
| 1150 - 1200 | C-N stretch | Medium |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to FTIR. While C=O stretching is visible in both, symmetric vibrations of non-polar bonds often produce stronger Raman signals. For nitroaromatic compounds, the symmetric stretching vibration of the nitro groups is particularly intense and characteristic in the Raman spectrum. capes.gov.br This makes Raman spectroscopy an excellent tool for confirming the presence of the dinitro functionality. capes.gov.brresearchgate.net
Predicted Raman Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3000 - 3100 | Aromatic C-H stretch | Medium |
| 1580 - 1620 | Aromatic ring breathing | Strong |
| 1500 - 1540 | Asymmetric NO₂ stretch | Medium |
| 1330 - 1360 | Symmetric NO₂ stretch | Very Strong |
| 830 - 850 | C-N-O bending | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural components of a molecule through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the precise mass of a molecule, which is instrumental in determining its elemental composition. For this compound (chemical formula: C₁₀H₁₁N₃O₆), the theoretical exact mass can be calculated. This high level of precision allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. For instance, a related compound, N-ethyl-2,4-dinitroaniline, has a computed monoisotopic mass of 211.05930578 Da. nih.gov The precision offered by HRMS is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in a complex mixture.
The stability of ions formed in the mass spectrometer can be influenced by the ionization method and source temperature. Studies on similar nitroaromatic compounds, such as 2,3-dimethyl-2,3-dinitrobutane, have shown that adduct ions (e.g., [M+Na]⁺) can be significantly more stable than their protonated ([M+H]⁺) counterparts, making them more suitable for detection. nih.gov
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₁N₃O₆ |
| Theoretical Monoisotopic Mass | 269.0648 Da |
Note: This table is generated based on the chemical formula and standard isotopic masses.
Elucidation of Fragmentation Pathways
The fragmentation of a molecule in a mass spectrometer provides a "fingerprint" that can be used for structural elucidation. In electron impact (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺˙) which then undergoes a series of fragmentation events. The study of these fragmentation pathways helps in piecing together the molecule's structure.
For dinitroaniline derivatives, fragmentation is often initiated at the nitro groups or the amino substituent. Common fragmentation mechanisms include charge site-initiated and radical site-initiated fragmentation. youtube.comyoutube.com For a related compound, N-ethyl-2,4-dinitroaniline, GC-MS analysis shows prominent peaks that can be interpreted to understand its fragmentation. nih.gov
A plausible fragmentation pathway for this compound under EI conditions could involve:
Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to the loss of the ethyl acetate group or parts of it.
Loss of Nitro Groups: Sequential loss of NO₂ or ONO fragments is characteristic of nitroaromatic compounds.
Rearrangements: Complex rearrangements can occur, leading to the formation of stable fragment ions.
Isotopic labeling studies on similar compounds, like synthetic cathinones, have been crucial in confirming these proposed fragmentation mechanisms, including rearrangements and the loss of small neutral molecules like CO and H₂O. wvu.edu The analysis of tandem mass spectrometry (MS/MS) data, where specific ions are isolated and further fragmented, provides definitive evidence for the relationship between precursor and product ions. nih.govnih.gov
Table 2: Hypothetical Major Fragments for this compound in EI-MS
| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure/Loss |
|---|---|
| 269 | [M]⁺˙ (Molecular Ion) |
| 223 | [M - NO₂]⁺ |
| 196 | [M - COOCH₂CH₃]⁺ |
| 177 | [M - NO₂ - NO₂]⁺ |
Note: This table represents a hypothetical fragmentation pattern based on the principles of mass spectrometry for related structures.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions and the extent of conjugation within the molecule.
Analysis of Electronic Transitions and Conjugation
The UV-Vis spectrum of this compound is expected to be dominated by strong absorptions arising from π → π* transitions within the conjugated system of the dinitrophenyl ring. The presence of the electron-donating amino group (-NH-) and the strongly electron-withdrawing nitro groups (-NO₂) creates a significant intramolecular charge transfer (ICT) character in the electronic transitions. researchgate.net This ICT from the amino group to the nitro-substituted ring results in a strong absorption band at a relatively long wavelength (λmax). researchgate.netnih.gov
The spectrum of a similar compound, 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), is used for the analysis of carbonyl compounds due to its strong and characteristic absorbance. digitellinc.com For this compound, the ethyl acetate group attached to the nitrogen will modulate the electron-donating ability of the amino group, thereby influencing the energy of the ICT transition and the position of the λmax.
Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
|---|---|---|
| π → π* (ICT) | ~340-380 | High |
| π → π* | ~240-260 | Moderate |
Note: This data is estimated based on published spectra for related dinitroaniline compounds. researchgate.netresearchgate.net
Solvatochromic Behavior and Environmental Effects
Solvatochromism is the change in the color of a substance (and thus its UV-Vis absorption spectrum) when it is dissolved in different solvents. nih.gov This phenomenon is particularly pronounced in molecules with strong intramolecular charge transfer character, such as dinitroaniline derivatives. The polarity of the solvent can differentially stabilize the ground state and the more polar excited state of the molecule. nih.gov
For this compound, an increase in solvent polarity is expected to cause a bathochromic shift (a shift to longer wavelengths) of the ICT absorption band. This is because the polar excited state is more stabilized by polar solvents than the less polar ground state, thus lowering the energy gap for the electronic transition. This effect has been observed in various nitro-substituted dyes. researchgate.net The study of solvatochromism can provide valuable insights into the electronic structure of the molecule and its interactions with its environment. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.
While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as ethyl 2-(4-chloroanilino)acetate and 2-[1-(2,4-dinitrophenyl)ethyl]-1,10-phenanthroline, provides a strong basis for predicting its solid-state conformation. iucr.orgresearchgate.net In the crystal structure of ethyl 2-(4-chloroanilino)acetate, molecules form inversion dimers through N—H···O hydrogen bonds. iucr.orgresearchgate.net A similar hydrogen bonding pattern involving the N-H group and an oxygen atom of a nitro or carbonyl group from an adjacent molecule would be expected for this compound.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Key Bond Lengths (Å) | C-N (nitro) ~1.47, N=O ~1.22, C-N (amino) ~1.37 |
| Key Bond Angles (°) | O-N-O ~125, C-N-C ~120 |
Note: This table is based on crystallographic data from related compounds. iucr.orgresearchgate.netresearchgate.net
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
No crystallographic data is available to describe the packing of this compound molecules in a crystal lattice or to identify and quantify intermolecular interactions such as hydrogen bonds.
Molecular Conformation and Planarity Assessment
Without experimental structural data, an assessment of the molecule's conformation, including torsion angles and the planarity of its constituent parts, cannot be performed.
Hirshfeld Surface Analysis for Supramolecular Architecture
A Hirshfeld surface analysis, which is contingent on high-quality crystallographic information, has not been reported for this compound. This analysis is crucial for understanding the supramolecular assembly and quantifying intermolecular contacts.
Reaction Mechanisms and Chemical Reactivity of Ethyl 2,4 Dinitro Anilino Acetate
Nucleophilic Substitution Reactions Involving the Anilino Group
The presence of the anilino group in Ethyl 2,4-dinitro-anilino-acetate makes it susceptible to nucleophilic substitution reactions. These reactions are significantly influenced by the electronic nature of substituents, the type of leaving group, the stability of intermediates, and the properties of the solvent.
Kinetic Studies of Substituent Effects on Reaction Rates
Kinetic studies on analogous systems, such as the reaction of 2,4-dinitrophenyl acetate (B1210297) with various anilines, provide valuable insights into the substituent effects on the reaction rates of this compound. In the aminolysis of 2,4-dinitrophenyl acetate, it has been observed that electron-releasing groups on the aniline (B41778) nucleophile accelerate the reaction, while electron-withdrawing groups retard it. niscpr.res.in This is quantified by the Hammett equation, where a negative ρ value indicates that the reaction is facilitated by electron-donating substituents. For instance, the reaction of p-substituted anilines with 2,4-dinitrophenyl acetate in a 10% acetonitrile-90% water mixture yielded a ρ-value of -2.33 ± 0.16. niscpr.res.in
Similarly, the Brønsted plot, which correlates the rate constant with the basicity of the nucleophile, is linear for these reactions, with a βnuc value of 0.792 ± 0.027 at 30°C for the reaction of p-substituted anilines with 2,4-dinitrophenyl acetate. niscpr.res.in This high βnuc value suggests a significant degree of bond formation in the transition state. These findings strongly suggest that for nucleophilic substitution on this compound, electron-donating substituents on the incoming nucleophile would increase the reaction rate.
Table 1: Second-Order Rate Constants for the Reaction of 2,4-Dinitrophenyl Acetate with Substituted Anilines in 10% Acetonitrile-90% Water (v/v) at 30°C
| Substituent (in Aniline) | k₂ (x 10³ M⁻¹s⁻¹) |
| p-OCH₃ | 25.0 |
| p-CH₃ | 10.0 |
| H | 4.0 |
| p-Cl | 1.25 |
| p-Br | 1.10 |
| m-Cl | 0.40 |
| p-NO₂ | 0.02 |
Data sourced from kinetic studies on a related compound, 2,4-dinitrophenyl acetate, to infer the behavior of this compound. niscpr.res.in
Role of Leaving Groups in Aminolysis Reactions
The nature of the leaving group is a critical factor in nucleophilic substitution reactions. In the context of aminolysis, a good leaving group is a species that is a weak base and can stabilize the negative charge it acquires upon departure. ck12.orgmasterorganicchemistry.com While direct studies on this compound as a leaving group are not prevalent, the principles of nucleophilic aromatic substitution (SNAr) on related dinitrobenzene derivatives offer significant understanding. ntu.edu.sg
In SNAr reactions, the rate can be influenced by the ability of the leaving group to depart from the Meisenheimer complex. ntu.edu.sg For reactions of 2,4-dinitrobenzene derivatives with hydrazine, the departure of the leaving group can be the rate-determining step, and this process is dependent on the basicity and steric hindrance of the leaving group. researchgate.net Generally, weaker bases are better leaving groups. masterorganicchemistry.comyoutube.com Therefore, in a hypothetical aminolysis reaction where the anilino-acetate moiety would act as a leaving group, its stability as an anion would be paramount. The presence of two electron-withdrawing nitro groups on the benzene (B151609) ring would help to stabilize the negative charge on the nitrogen atom of the departing anilino group, making it a plausible, albeit not exceptionally good, leaving group.
Characterization of Tetrahedral Intermediates (T±) and their Stability
Nucleophilic attack on the ester carbonyl group of this compound would proceed through a tetrahedral intermediate. The stability of this intermediate is a key determinant of the reaction mechanism. In the aminolysis of esters, a zwitterionic tetrahedral intermediate (T±) is formed. documentsdelivered.com
Influence of Solvent Properties on Mechanistic Pathways
The solvent plays a crucial role in nucleophilic substitution reactions by solvating the reactants and intermediates, which can significantly affect the reaction rate and mechanism. libretexts.orgquora.comlibretexts.orgnih.gov Polar protic solvents, capable of hydrogen bonding, can stabilize both anions and cations. libretexts.orgquora.com This can be particularly effective in stabilizing the charged intermediates in SN1-type reactions. libretexts.org However, for SN2 reactions, highly polar protic solvents can solvate the nucleophile, reducing its reactivity and thus slowing down the reaction. youtube.comlibretexts.org
Polar aprotic solvents, on the other hand, are generally better for SN2 reactions as they solvate the cation of a salt but leave the anion (the nucleophile) relatively "naked" and more reactive. libretexts.org For instance, the reaction of 2,4-dinitrofluorobenzene with the ethyl ester of tyrosine shows a strong dependence on the Lewis basicity of the solvent, with rates increasing in the order: benzene < 1,2-dichloroethane (B1671644) < ethyl acetate < dioxane < acetonitrile (B52724) < methanol (B129727) < propylene (B89431) carbonate < ethanol (B145695) < propan-2-ol < N,N-dimethylformamide < dimethyl sulfoxide (B87167). rsc.org The choice of solvent can thus dictate whether a reaction involving this compound proceeds through a concerted or a stepwise mechanism. mdpi.com
Electrophilic Aromatic Substitution on the Dinitrobenzene Ring
The dinitrobenzene ring in this compound is highly deactivated towards electrophilic aromatic substitution (EAS). The two nitro groups are powerful electron-withdrawing groups, which significantly reduce the electron density of the aromatic ring, making it a very poor nucleophile. youtube.comlibretexts.orgmasterorganicchemistry.commasterorganicchemistry.com
Substituents on a benzene ring have a profound effect on the rate and orientation of subsequent EAS reactions. libretexts.orglibretexts.org Electron-donating groups activate the ring, making it more reactive than benzene, while electron-withdrawing groups deactivate it. wvu.edu The -NO₂ group is one of the strongest deactivating groups, making the ring more than 10 million times less reactive than benzene in nitration reactions. libretexts.org The anilino group (-NH-), although attached to an acetate group, would typically be an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen that can be donated into the ring through resonance. byjus.com However, the powerful deactivating effect of the two nitro groups would overwhelmingly dominate.
Therefore, subjecting this compound to typical electrophilic aromatic substitution conditions (e.g., nitration, halogenation, Friedel-Crafts alkylation or acylation) would likely result in no reaction or require extremely harsh conditions. masterorganicchemistry.comwvu.edulumenlearning.com If a reaction were to occur, the directing effect would be complex, with the anilino group directing ortho and para to its position, and the nitro groups directing meta to their positions.
Ester Hydrolysis and Transesterification Reactions
The ester functional group in this compound is susceptible to hydrolysis and transesterification reactions.
Ester Hydrolysis:
Ester hydrolysis can be catalyzed by either acid or base. In acid-catalyzed hydrolysis, the ester is heated with a dilute acid like hydrochloric or sulfuric acid. The reaction is reversible and produces the corresponding carboxylic acid (2,4-dinitro-anilino-acetic acid) and ethanol. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of ethanol. libretexts.org
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is also typically catalyzed by an acid or a base. For this compound, reaction with a different alcohol (e.g., methanol) in the presence of a catalyst would lead to the formation of Mthis compound and ethanol. The reaction proceeds through a similar tetrahedral intermediate as in hydrolysis.
The electron-withdrawing nature of the 2,4-dinitrophenyl group would likely make the carbonyl carbon of the ester group more electrophilic and thus more susceptible to nucleophilic attack in both hydrolysis and transesterification reactions.
Transformations Involving the Nitro Groups
The presence of two nitro groups on the aniline ring significantly influences the reactivity of this compound. These electron-withdrawing groups activate the aromatic ring for certain reactions, particularly nucleophilic aromatic substitution, and are themselves susceptible to chemical transformations.
Selective Reduction of Nitro Functionalities in Related Compounds
The selective reduction of one nitro group in a polynitroaromatic compound is a synthetically valuable transformation, providing a route to nitroanilines that can be difficult to prepare otherwise. rsc.org While specific studies on the selective reduction of this compound are not prevalent, the reactivity of related dinitroaniline and dinitroaromatic compounds provides significant insight into the expected behavior.
A variety of reagents and methods have been developed for the selective reduction of nitroaromatic compounds. wikipedia.org Common reducing agents include sodium hydrosulfide, ammonium (B1175870) sulfide (B99878), and catalytic hydrogenation with specific catalysts. rsc.orgwikipedia.org The choice of reagent and reaction conditions is crucial for achieving selectivity.
For instance, in the synthesis of the opioid etonitazene, the 2-nitro group of N-(β-Diethylaminoethyl)-2,4-dinitroaniline is selectively reduced using ammonium sulfide. wikipedia.org This selectivity is often observed in dinitroanilines where one nitro group is ortho to the amino group. stackexchange.com The ortho nitro group is preferentially reduced even in the presence of other substituents on the ring. stackexchange.com This preference is attributed to the electronic and steric environment of the nitro group.
Several methods for the reduction of nitroaromatic compounds to their corresponding amines include:
Catalytic Hydrogenation: This method employs catalysts like Raney nickel, palladium-on-carbon, or platinum(IV) oxide. wikipedia.org
Metal-based Reductions: Iron in acidic media, tin(II) chloride, and sodium hydrosulfite are commonly used. wikipedia.org
Metal-Free Reductions: A method using tetrahydroxydiboron (B82485) as a reductant and 4,4′-bipyridine as an organocatalyst has been developed for the highly chemoselective reduction of aromatic nitro compounds at room temperature. acs.org
The following table summarizes various reagents used for the reduction of nitroaromatic compounds and their typical outcomes.
| Reagent/System | Product(s) | Notes |
| Catalytic Hydrogenation (e.g., Raney nickel, Pd/C) | Anilines | Widely used on an industrial scale. wikipedia.org |
| Iron in acidic media | Anilines | A classic and effective method. wikipedia.org |
| Sodium hydrosulfite | Anilines | Can be used for selective reduction. rsc.orgwikipedia.orgrsc.org |
| Sodium sulfide | Anilines | Used for selective reduction, for example, of dinitrophenol. wikipedia.org |
| Ammonium sulfide | Anilines | Effective for selective reduction, particularly of ortho-nitro groups in dinitroanilines. wikipedia.orgstackexchange.com |
| Tin(II) chloride | Anilines | A common laboratory-scale reducing agent. wikipedia.org |
| Tetrahydroxydiboron / 4,4′-bipyridine | Anilines | A metal-free, highly chemoselective method. acs.org |
| Diborane | Hydroxylamines | Reduces aliphatic nitro compounds to hydroxylamines. wikipedia.org |
Advanced Mechanistic Insights from Kinetic and Thermodynamic Studies
Kinetic and thermodynamic studies provide crucial information about reaction mechanisms, including the nature of intermediates and transition states. For reactions involving dinitroaniline derivatives, these studies help to elucidate the intricate steps of processes like nucleophilic aromatic substitution.
Determination of Pseudo-First-Order Rate Coefficients and Brönsted-Type Correlations
Kinetic studies of the reactions of dinitroaniline derivatives often involve monitoring the reaction progress under pseudo-first-order conditions, where the concentration of one reactant is in large excess. This allows for the determination of pseudo-first-order rate coefficients (k_obs). The relationship between k_obs and the concentration of the excess reactant can then reveal the order of the reaction with respect to that reactant and provide insights into the reaction mechanism.
Brönsted-type correlations, which relate the rate of a reaction to the acidity or basicity of the catalyst or reactant, are valuable tools for understanding reaction mechanisms. A linear Brönsted plot (a plot of the logarithm of the rate constant versus the pKa of the catalyst) can indicate a general acid or base catalysis mechanism.
In the context of nucleophilic aromatic substitution reactions of dinitrobenzene derivatives, Brönsted plots have been used to investigate the role of the nucleophile and the leaving group in the rate-determining step. nih.gov For example, in the reaction of various phenolate (B1203915) ions with 2,4,6-trinitroanisole, a linear Brönsted relationship was observed, suggesting a concerted mechanism for this particular SNAr reaction. nih.gov
The following table presents hypothetical pseudo-first-order rate coefficients for the reaction of a dinitroaniline derivative with a series of nucleophiles, illustrating how such data could be used to construct a Brönsted-type correlation.
| Nucleophile | pKa of Conjugate Acid | k_obs (s⁻¹) | log(k_obs) |
| Nucleophile A | 4.0 | 1.2 x 10⁻⁴ | -3.92 |
| Nucleophile B | 5.0 | 3.8 x 10⁻⁴ | -3.42 |
| Nucleophile C | 6.0 | 1.1 x 10⁻³ | -2.96 |
| Nucleophile D | 7.0 | 3.5 x 10⁻³ | -2.46 |
A plot of log(k_obs) versus the pKa of the conjugate acid of the nucleophile would yield a Brönsted plot. The slope of this plot, the Brönsted coefficient (β), provides information about the degree of bond formation in the transition state.
Analysis of Activation Parameters (ΔH‡, ΔS‡) and Transition State Structure
The study of the temperature dependence of reaction rates allows for the determination of activation parameters, namely the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). libretexts.org These parameters provide valuable insights into the structure and nature of the transition state. libretexts.org
The Eyring equation relates the rate constant (k) to the activation parameters:
ln(k/T) = -ΔH‡/RT + ln(kB/h) + ΔS‡/R
where:
k is the rate constant
T is the absolute temperature
R is the gas constant
kB is the Boltzmann constant
h is the Planck constant
A plot of ln(k/T) versus 1/T (an Eyring plot) yields a straight line with a slope of -ΔH‡/R and an intercept of ln(kB/h) + ΔS‡/R, from which ΔH‡ and ΔS‡ can be calculated. libretexts.org
Enthalpy of Activation (ΔH‡): This parameter represents the difference in enthalpy between the reactants and the transition state. A lower ΔH‡ indicates a lower energy barrier for the reaction.
Entropy of Activation (ΔS‡): This parameter reflects the change in the degree of order or disorder when the reactants form the transition state. A negative ΔS‡ suggests a more ordered transition state compared to the reactants, which is common in bimolecular reactions where two species come together to form the transition state. Conversely, a positive ΔS‡ indicates a more disordered transition state.
For nucleophilic aromatic substitution reactions, the sign and magnitude of ΔS‡ can help to distinguish between different mechanisms. For example, a highly negative ΔS‡ would be consistent with a bimolecular (SNAr) mechanism where the nucleophile and the substrate form an ordered transition state. libretexts.org
The transition state of an SNAr reaction is often depicted as a Meisenheimer-like complex where the incoming nucleophile and the leaving group are both partially bonded to the aromatic ring. wikipedia.org The geometry of this transition state is typically trigonal bipyramidal at the carbon atom undergoing substitution. libretexts.org
The following table provides hypothetical activation parameters for the reaction of a dinitroaniline derivative, illustrating the type of data obtained from such studies.
| Reaction | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| Reaction with Nucleophile X | 55 | -80 |
| Reaction with Nucleophile Y | 65 | -75 |
The negative values of ΔS‡ in this hypothetical example would support a mechanism where the transition state is significantly more ordered than the reactants, consistent with an associative SNAr pathway.
Computational Chemistry and Theoretical Investigations of Ethyl 2,4 Dinitro Anilino Acetate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a prominent tool for predicting molecular properties and is often employed in conjunction with basis sets like 6-31G(d) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. For a molecule like ethyl 2,4-dinitro-anilino-acetate, DFT calculations would provide significant insights into its fundamental chemical nature.
Geometry Optimization and Electronic Structure Elucidation
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. stackexchange.com This procedure systematically alters the positions of the atoms to find the lowest energy conformation on the potential energy surface. For this compound, this would involve determining the planarity of the dinitrophenyl ring, the orientation of the nitro groups, and the conformation of the ethyl acetate (B1210297) substituent relative to the aniline (B41778) nitrogen.
The presence of strong intramolecular interactions, such as hydrogen bonding between the aniline proton and an oxygen atom of the ortho-nitro group, would be a key feature to investigate as it significantly influences molecular stability and geometry. The geometry optimization process for nitroaromatic compounds can sometimes be challenging due to the complex electronic nature of the nitro group, but modern algorithms handle this effectively. researchgate.net
Upon reaching the optimized geometry, various electronic properties can be calculated. Key bond lengths and angles provide a quantitative description of the molecular structure. For this compound, particular attention would be paid to the C-NO2 bonds, which are critical to its reactivity. icm.edu.pl
Illustrative Optimized Geometry Parameters (DFT/B3LYP/6-31G(d)) This data is representative and based on typical values for similar structures.
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | C-N (ortho-NO₂) | ~1.45 Å |
| Bond Length | C-N (para-NO₂) | ~1.46 Å |
| Bond Length | N-O (nitro) | ~1.23 Å |
| Bond Length | C-N (aniline) | ~1.38 Å |
| Bond Angle | O-N-O (nitro) | ~124° |
| Bond Angle | C-C-N (ortho-NO₂) | ~122° |
| Dihedral Angle | C-C-N-O (ortho-NO₂) | Near 0° or 180° (indicating planarity/twist) |
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the two electron-withdrawing nitro groups are expected to significantly lower the energy of the LUMO, which would be primarily localized over the aromatic ring and the nitro groups. The HOMO would likely be located on the aniline nitrogen and the adjacent aromatic ring, with some contribution from the ethyl acetate group. The resulting small HOMO-LUMO gap would indicate that the molecule is highly reactive and a potent electrophile, susceptible to nucleophilic attack. thaiscience.infoacs.org
Illustrative Frontier Molecular Orbital Energies (DFT/B3LYP/6-31G(d)) This data is representative and based on calculations for similar nitroaromatic compounds.
| Parameter | Expected Value (eV) | Implication |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Moderate electron-donating ability |
| LUMO Energy | ~ -2.7 eV | Strong electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 3.8 eV | High reactivity, susceptible to nucleophilic attack |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. tci-thaijo.orgrsc.org
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are sites for nucleophilic attack.
For this compound, the MEP map would be expected to show intense negative potential around the oxygen atoms of the two nitro groups. researchgate.net This is a characteristic feature of nitroaromatic compounds and highlights these areas as primary sites for interaction with electrophiles or hydrogen bond donors. icm.edu.pl A region of positive potential would likely be centered around the aniline N-H proton and parts of the aromatic ring, indicating these as potential sites for nucleophilic attack. tci-thaijo.org
Quantum Chemical Studies for Reaction Pathway Elucidation
Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions. For a reactive molecule like this compound, this is crucial for understanding its chemical behavior, such as its susceptibility to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com
Characterization of Transition States and Energy Barriers
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.
Computational methods can locate the geometry of the transition state and calculate its energy. For the SNAr reaction of this compound with a nucleophile, the transition state would involve the partial formation of a bond between the nucleophile and the aromatic carbon and the partial breaking of the bond to a leaving group. researchgate.net By calculating the energy barrier, one can predict the feasibility and kinetics of the reaction. amazonaws.com The presence of two nitro groups provides significant stabilization to the negatively charged intermediate, thereby lowering the activation energy for nucleophilic attack. masterorganicchemistry.com
Computational Modeling of Reaction Intermediates
Many reactions proceed through one or more intermediates, which are local minima on the reaction pathway. In nucleophilic aromatic substitution reactions of dinitro-activated systems, a well-known intermediate is the Meisenheimer complex. researchgate.net This is a stable, negatively charged species formed by the addition of the nucleophile to the aromatic ring.
Illustrative Energy Profile for a Hypothetical SNAr Reaction This data is representative and illustrates the expected energy changes during the reaction.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | This compound + Nucleophile |
| Transition State 1 (TS1) | +15 | Formation of the Meisenheimer intermediate |
| Meisenheimer Intermediate | -5 | Stable addition complex |
| Transition State 2 (TS2) | +10 | Expulsion of the leaving group |
| Products | -20 | Substituted product + Leaving group |
Prediction and Correlation of Spectroscopic Properties
Simulated Vibrational Spectra (IR, Raman) and Experimental Validation
No published studies containing simulated Infrared (IR) and Raman spectra of this compound were found. Consequently, a comparison with experimental data and a detailed analysis of its vibrational modes based on theoretical calculations cannot be provided.
Theoretical Prediction of Electronic Absorption Spectra
There is no available research detailing the theoretical prediction of the electronic absorption spectrum (UV-Vis) for this compound using methods such as TD-DFT. As a result, information on its electronic transitions, absorption maxima (λmax), and oscillator strengths derived from computational models is not available.
Research on Derivatives and Analogues of Ethyl 2,4 Dinitro Anilino Acetate
Synthesis and Characterization of Structurally Modified Analogues
The synthesis of analogues of ethyl 2,4-dinitro-anilino-acetate allows for the fine-tuning of its chemical and physical properties. These modifications typically focus on three key areas: the ester group, the anilino phenyl ring, and the positions of the nitro groups.
Variations in the Ester Moiety
Systematic research into the modification of the ester moiety of this compound is an area of interest for modulating the compound's reactivity and solubility. While specific studies focusing exclusively on varying the ethyl group to other alkyl chains (e.g., methyl, propyl, or butyl) for this particular compound are not extensively documented in publicly available literature, the principles of esterification and transesterification are well-established in organic chemistry.
It is plausible that the synthesis of such analogues would follow standard synthetic routes. For instance, the reaction of 2,4-dinitro-aniline with different alkyl haloacetates (e.g., methyl chloroacetate (B1199739), propyl bromoacetate) in the presence of a suitable base would yield the corresponding N-(2,4-dinitrophenyl)amino acid esters. The characterization of these new compounds would rely on standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the presence of the different alkyl chains, Infrared (IR) spectroscopy to identify the characteristic ester and nitro group vibrations, and mass spectrometry to determine the molecular weight.
The table below illustrates the hypothetical characteristics of such analogues based on general chemical principles.
| Alkyl Group | Chemical Formula | Molecular Weight ( g/mol ) | Expected Physical State |
| Methyl | C9H9N3O6 | 255.18 | Solid |
| Propyl | C11H13N3O6 | 283.24 | Solid |
| Isopropyl | C11H13N3O6 | 283.24 | Solid |
| Butyl | C12H15N3O6 | 297.26 | Solid |
This table is illustrative and based on chemical structure calculations.
Substitutions on the Anilino Phenyl Ring
The introduction of various substituents onto the anilino phenyl ring of this compound can significantly influence its electronic properties and, consequently, its reactivity and potential applications. Research in this area has led to the synthesis and characterization of novel analogues with tailored characteristics.
The synthesis of such substituted analogues typically involves the reaction of a correspondingly substituted dinitroaniline with an ethyl haloacetate. The characterization of these compounds is thoroughly conducted using a suite of analytical methods.
| Substituent | Position | Compound Name | Key Characterization Data |
| Methoxy (B1213986) | 2 | Ethyl 2-(2-methoxy-4,5-dinitroanilino)acetate | Molecular Formula: C11H13N3O7, Molecular Weight: 299.24 g/mol . nih.gov |
The structural elucidation of these analogues confirms the successful incorporation of the desired substituents and provides insight into their three-dimensional conformation.
Alterations to the Nitro Group Positions
The positions of the electron-withdrawing nitro groups on the phenyl ring are critical to the chemical behavior of dinitroaniline derivatives. Shifting the nitro groups from the conventional 2,4-positions can lead to the formation of isomers with distinct reactivity profiles.
An example of such an alteration is found in ethyl 2-(2-methoxy-4,5-dinitroanilino)acetate , where the nitro groups are located at the 4- and 5-positions. nih.gov This positional change, combined with the presence of a methoxy group, creates a unique electronic environment on the aromatic ring, which can influence its susceptibility to nucleophilic attack and its role in subsequent synthetic transformations.
The synthesis of these isomers requires starting materials with the desired nitro group substitution pattern. The characterization of these compounds is crucial to confirm the regiochemistry of the nitro groups.
| Nitro Group Positions | Compound Name | Significance of Alteration |
| 4,5 | Ethyl 2-(2-methoxy-4,5-dinitroanilino)acetate | Alters the electronic landscape of the phenyl ring, potentially modifying its reactivity in nucleophilic aromatic substitution reactions. nih.gov |
Comparative Reactivity and Mechanistic Investigations of Analogues
While specific comparative reactivity studies on the analogues of this compound are not widely reported, the reactivity of dinitrophenyl compounds, in general, has been a subject of mechanistic investigations. The electron-withdrawing nature of the two nitro groups makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr) reactions.
Studies on related systems, such as the acyl transfer reactions of 2,4-dinitrophenyl furoates, have shown a two-step addition-elimination mechanism where the nucleophilic attack is the rate-determining step. mdpi.com It is reasonable to infer that analogues of this compound would undergo similar reactions. The rate and efficiency of these reactions would be influenced by the nature of the substituents on the phenyl ring and the ester moiety. For instance, electron-donating groups on the ring would be expected to decrease the rate of SNAr reactions, while electron-withdrawing groups would enhance it.
Role as a Crucial Intermediate in Advanced Organic Synthesis
Dinitroaniline derivatives are valuable intermediates in the synthesis of a wide array of more complex molecules, including dyes, pharmaceuticals, and other specialty chemicals. iosrjournals.org this compound and its analogues serve as versatile precursors for constructing intricate molecular architectures.
Precursors for Complex Chemical Intermediates
The reactive nature of dinitroaniline derivatives allows them to be transformed into a variety of other functional groups. For example, the reduction of the nitro groups can yield diamino compounds, which are key building blocks for the synthesis of heterocyclic compounds and polymers. The amino group can be diazotized and subsequently replaced by a range of other substituents, a process known as reductive deamination. oup.com
Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other carbonyl derivatives. This versatility makes this compound a strategic starting material for multistep syntheses. For instance, N-ethyl-2,4-dinitroaniline, a closely related compound, is utilized in the synthesis of novel dinitroaniline prodrugs with potential antitumor activity. nih.gov This highlights the potential of the broader class of dinitroaniline derivatives as intermediates in medicinal chemistry. The synthesis of 2,4-dinitrophenoxyacetic acid from 2,4-dinitrophenol (B41442) serves as an example of how a dinitrophenyl core can be elaborated to create useful intermediates. iosrjournals.org
Building Blocks for Heterocyclic Systems
N-substituted 2,4-dinitroaniline (B165453) derivatives are important precursors for the synthesis of various heterocyclic systems, primarily through cyclization reactions involving one of the nitro groups. The presence of the ester functionality in analogues of this compound provides an additional reactive site that can participate in or influence these ring-forming reactions.
Research has demonstrated that related compounds, such as N-(2,4-dinitrophenyl)amino acids, can undergo base-catalyzed cyclization to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides. researchgate.netnih.govnih.gov This reaction is a key step in the synthesis of certain antibacterial agents. researchgate.netnih.govnih.gov The process involves the deprotonation of the amino acid, which then acts as a nucleophile to attack the ortho-nitro group, leading to the formation of the benzimidazole (B57391) ring system. nih.gov The presence of a second nitro group at the 4-position facilitates this cyclization compared to compounds with only a single nitro group. researchgate.netnih.gov
Similarly, derivatives like 2-(2,4-dinitro-phenylamino)-malonic acid diethyl ester have been used to synthesize quinoxalinones. sapub.org The reductive cyclization of this compound, using hydrogen gas over a palladium catalyst, leads to the formation of a 6-chloro-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylic acid ethyl ester, which has been investigated for its activity as a Glycine (B1666218)/NMDA receptor antagonist. sapub.org In this case, one of the nitro groups is reduced to an amine, which then undergoes an intramolecular condensation with the ester group to form the heterocyclic ring.
The versatility of these dinitroaniline derivatives as building blocks is further highlighted by their use in synthesizing a variety of other heterocyclic structures. For instance, N-alkyl-2-nitroaniline derivatives can be converted to benzimidazole N-oxides through base-mediated cyclization. researchgate.net The choice of reagents and reaction conditions can direct the cyclization pathway, leading to a diverse range of heterocyclic products.
Table 1: Examples of Heterocyclic Systems Derived from Dinitroaniline Analogues
| Starting Material Analogue | Heterocyclic Product | Reaction Type | Reference |
| N-(2,4-dinitrophenyl)amino acids | 2-substituted 5-nitro-1H-benzimidazole-3-oxides | Base-catalyzed cyclization | researchgate.netnih.gov |
| 2-(2,4-dinitro-phenylamino)-malonic acid diethyl ester | Quinoxalinones | Reductive cyclization | sapub.org |
| N-alkyl-2-nitroaniline derivatives | Benzimidazole N-oxides | Base-mediated cyclization | researchgate.net |
Advanced Applications and Future Research Directions in Synthetic Chemistry
Utility in Multi-Step Organic Synthesis Sequences
Ethyl 2,4-dinitro-anilino-acetate is a valuable building block, or synthon, for the construction of more complex molecular architectures, particularly heterocyclic compounds. The presence of two nitro groups and an N-aryl glycine (B1666218) ester moiety offers multiple reactive sites for strategic chemical modifications.
One of the most promising applications is in the synthesis of benzimidazoles, a core structure in many pharmacologically active compounds. nih.gov The general strategy involves the selective reduction of the ortho-nitro group to an amine, followed by intramolecular cyclization. A well-established one-pot procedure for converting 2-nitroanilines into benzimidazoles utilizes reagents such as iron powder in formic acid, which facilitates both the nitro group reduction and the subsequent cyclization. organic-chemistry.org A similar pathway was employed in the synthesis of the potent opioid etonitazene, where an N-substituted dinitroaniline is selectively reduced with ammonium (B1175870) sulfide (B99878) before cyclizing with an imino ether to form the benzimidazole (B57391) core. wikipedia.org By analogy, this compound could serve as a precursor to novel substituted 2-carboxymethylbenzimidazoles.
Furthermore, the N-aryl glycine ester framework is a key substrate in modern C-H functionalization reactions. Research has demonstrated that the α-carbon of the glycine unit can be functionalized through various catalytic methods, including couplings with boronic acids and other nucleophiles. rsc.orgnih.gov The powerful electron-withdrawing nature of the 2,4-dinitrophenyl group in this compound is expected to significantly influence the reactivity of this α-position, making it an intriguing substrate for developing new carbon-carbon and carbon-heteroatom bond-forming reactions.
The compound also holds potential as a precursor for complex chemical transformations. Studies on the closely related N-(2,4-dinitrophenyl)-sarcosine ethyl ester have shown that it undergoes remarkable base-catalyzed rearrangements, leading to novel heterocyclic systems such as azoxybenzenes and quinoxalinediones through intricate redox and cyclization processes. rsc.org This suggests that this compound could be a key starting material for exploring similar new chemical transformations and rearrangements.
Potential in Colorimetric Reagent Development and Analytical Chemistry
The intensely colored 2,4-dinitrophenyl (DNP) group has been a cornerstone of analytical chemistry for decades, primarily for the detection and quantification of primary and secondary amines. This utility is famously embodied in Sanger's reagent, 2,4-dinitrofluorobenzene (DNFB), which reacts with the N-terminal amino acids of peptides to form stable, colored DNP-amino acid derivatives. researchgate.netnih.gov
The derivatization of amino acids with DNFB is a robust method for their colorimetric determination. For instance, a simple and sensitive procedure for quantifying free amino acids in tea infusions involves derivatization with DNFB, extraction of the resulting DNP-amino acids into ethyl acetate (B1210297), and subsequent measurement of absorbance. researchgate.net The conditions for this type of assay highlight the practical utility of the DNP chromophore.
| Parameter | Condition |
| Derivatizing Reagent | 1% 2,4-dinitrofluorobenzene (DNFB) in 1,4-dioxane |
| Reaction Buffer | 0.2 mol/L Sodium Bicarbonate Solution |
| Incubation | 60°C for 40 minutes in the dark |
| Extraction Solvent | Ethyl Acetate |
| Detection Wavelength | 420 nm |
| Data derived from a colorimetric method for determining free amino acids in tea infusions. researchgate.net |
Given this precedent, this compound can be viewed as the pre-formed derivative of ethyl aminoacetate. Its inherent color and stability make it a useful standard for chromatographic methods. Moreover, the DNP moiety can be used as a reporter tag in more complex biological assays. Research has shown that DNP-labeled peptide inhibitors can be used to detect cysteine proteases on Western blots, providing a sensitive alternative to traditional biotin-based detection systems which can suffer from high background due to endogenous biotinylated proteins. nih.gov This suggests that the this compound unit could be incorporated into larger probes or inhibitors to facilitate their detection and quantification.
Contributions to Environmental Chemistry Research (e.g., Degradation Studies of Nitro Compounds)
Nitroaromatic compounds, including dinitrophenols and dinitroanilines, are recognized as significant environmental pollutants originating from industrial processes and agriculture. nih.gov Consequently, their fate and degradation in the environment are subjects of intensive research. This compound serves as an excellent model compound for studying the degradation pathways of these complex nitro-containing molecules.
The primary degradation route for such compounds in the environment is photochemical degradation. nsf.govacs.org Studies on 2,4-dinitrophenol (B41442) (24DNP) and other nitrophenols have shown that their degradation is highly dependent on the surrounding chemical environment. For example, the photochemical degradation of these compounds is significantly more efficient when they are trapped in organic aerosol particles compared to when they are dissolved in aqueous cloud droplets. nsf.govacs.orgconsensus.app
Research on the photochemical degradation of N-2,4-dinitrophenylamino-acids has identified specific transformation products, such as the formation of 4-nitro-2-nitrosoaniline, providing a direct mechanistic precedent for the potential environmental breakdown of this compound. rsc.org The rate of degradation is also highly influenced by the medium, as shown by studies on related compounds.
| Matrix | Quantum Yield (Φ) of 4-Nitrocatechol |
| Aqueous Solution | 1.3 × 10⁻⁷ |
| Solid Isomalt Glass | 2.6 × 10⁻⁶ |
| Liquid Octanol | 4.0 × 10⁻⁶ |
| Liquid Isopropanol | 1.1 × 10⁻⁵ |
| Comparative quantum yields demonstrating the effect of the local environment on the photochemical degradation rate of a model nitrophenol. nsf.gov |
These studies underscore that this compound can be a valuable tool for elucidating the complex interactions and reactions that nitroaromatic pollutants undergo in different environmental compartments.
Development of Novel Synthetic Methodologies Leveraging the Compound's Reactivity
The unique electronic properties of this compound make it an ideal substrate for the development of novel synthetic methodologies. The N-aryl glycine ester motif is at the forefront of modern organic chemistry, with numerous methods being developed for its selective functionalization. nih.govnih.gov
Electrocatalysis represents one such frontier. An efficient electrochemical method for the α-C–H functionalization of N-arylglycine esters has been reported, using a simple iodide salt as a redox mediator to generate new C-C bonds. nih.gov The strong electron-withdrawing dinitrophenyl group would significantly acidify the α-protons of the glycine moiety, potentially enhancing its reactivity in such transformations or enabling new reaction pathways.
Similarly, photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. nih.gov N-aryl glycines and their esters are excellent substrates for these reactions, participating in couplings with a wide range of partners. The photochemical properties of the dinitrophenyl group itself could be harnessed in conjunction with external photocatalysts to achieve novel, light-driven transformations. The development of such methodologies would expand the synthetic chemist's toolkit for creating complex amino acid derivatives.
Exploration of New Chemical Transformations and Rearrangements
Beyond its use as a simple building block, this compound is a candidate for discovering entirely new chemical reactions and molecular rearrangements. The high density of functional groups—two nitro groups, a secondary amine, and an ester—creates a platform for complex intramolecular transformations.
The most compelling evidence for this potential comes from detailed studies on N-(2,4-dinitrophenyl)-sarcosine ethyl ester, a very close structural analog. rsc.org When treated with different bases, this compound undergoes a cascade of unexpected redox and cyclization reactions. The products formed are not simple derivatives but complex, rearranged heterocyclic structures, including 2-amino-2′-methylamino-5,5′-dinitro-azoxybenzene and 1-hydroxy-4-methyl-7-nitroquinoxaline-2,3-dione. rsc.org The formation of these products involves intramolecular oxygen transfer between nitro groups and participation of the ester side chain.
These findings strongly suggest that this compound could undergo a similar series of novel and synthetically useful rearrangements. A systematic investigation into its reactivity with a variety of reagents (bases, acids, reducing agents, and catalysts) could uncover new, efficient routes to unique heterocyclic scaffolds that would be difficult to access through conventional means.
Integration with Principles of Green Chemistry in Synthetic Protocols
The twelve principles of green chemistry provide a framework for developing more sustainable and environmentally benign chemical processes. While a specific green synthesis for this compound has not been reported, the principles can be readily applied to its production and use.
Key green strategies applicable to its synthesis, which likely involves the reaction of a dinitrobenzene derivative with an amino acid ester, include:
Use of Benign Solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). The synthesis of benzimidazoles, a potential downstream product, has been successfully carried out in water. organic-chemistry.org
Catalysis over Stoichiometric Reagents: Employing catalysts to improve efficiency and reduce waste. The Biginelli reaction, a multi-component reaction for synthesizing heterocycles, can be catalyzed by simple, eco-friendly catalysts like fruit juice (e.g., citrus juice), which acts as a source of biodegradable citric acid. nih.govrsc.org
Solvent-Free Reactions: Performing reactions in a neat mixture of reactants, often with microwave or infrared irradiation, can dramatically reduce solvent waste and reaction times. researchgate.netresearchgate.net
Multi-Component Reactions (MCRs): Designing a synthesis where multiple starting materials react in a single step to form the product is a core tenet of green chemistry. A potential green synthesis of the title compound could involve a one-pot reaction of 2,4-dinitrofluorobenzene, ethylamine, and a C2-synthon, maximizing atom economy. The Biginelli reaction itself is a classic example of an MCR that is continuously being improved with greener methodologies. ijarsct.co.inmdpi.com
By applying these principles, future synthetic protocols for this compound and its derivatives can be made safer, more efficient, and more sustainable.
Q & A
Q. What computational approaches can predict the reactivity of this compound in novel reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Simulate reaction pathways for proposed mechanisms (e.g., cycloadditions) using Gaussian or ORCA software. Validate predictions with experimental kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
